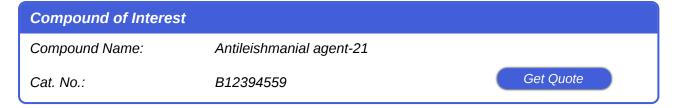


An In-depth Technical Guide on the Anti-Folate Mechanism in Leishmania Parasites

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the folate metabolic pathway in Leishmania parasites, the mechanism of action of anti-folate drugs, and the molecular basis of drug resistance. It is intended to serve as a resource for researchers engaged in anti-leishmanial drug discovery and development.

Executive Summary

Leishmania parasites are auxotrophic for folates and related pteridines, making the folate pathway an attractive target for chemotherapy. The primary enzyme in this pathway is the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS). However, the presence of a unique, second enzyme, pteridine reductase 1 (PTR1), provides a metabolic bypass, conferring natural resistance to many classical anti-folates like methotrexate (MTX). Resistance to anti-folates in Leishmania is multifactorial, involving gene amplification of DHFR-TS or PTR1, mutations in these target enzymes, and impaired drug uptake via folate transporters. Successful anti-leishmanial strategies targeting this pathway will likely require the simultaneous inhibition of both DHFR-TS and PTR1.

The Folate Biosynthesis and Salvage Pathway in Leishmania

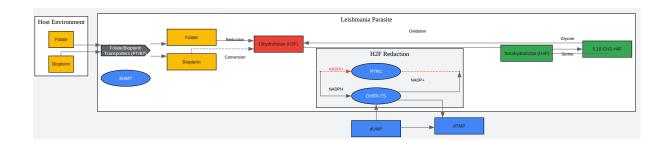


Unlike their mammalian hosts, Leishmania parasites are incapable of de novo folate synthesis and must salvage folates and unconjugated pteridines from the host environment.[1][2] This is accomplished via a family of high-affinity folate/biopterin transporters (FBTs).[1][3]

Once inside the parasite, folic acid is reduced to its biologically active form, tetrahydrofolate (H4F), which is essential for the biosynthesis of thymidylate and purines.[4][5] This reduction is catalyzed by two key enzymes:

- Dihydrofolate Reductase-Thymidylate Synthase (DHFR-TS): A bifunctional enzyme where the DHFR domain catalyzes the NADPH-dependent reduction of dihydrofolate (H2F) to H4F, and the TS domain catalyzes the synthesis of dTMP from dUMP.[4][6] In protozoa, these two domains exist on a single polypeptide.[6]
- Pteridine Reductase 1 (PTR1): A novel enzyme in trypanosomatids that is absent in mammals.[7] PTR1 is a broad-spectrum reductase that can reduce both unconjugated pteridines (like biopterin) and folates (H2F).[1][2][8]

The presence of PTR1 allows the parasite to bypass the DHFR-TS enzyme for H4F production, which is a critical factor in anti-folate drug resistance.[1][7][9]





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Figure 1: Simplified Folate Metabolism Pathway in Leishmania. The parasite salvages folate and biopterin from the host. Dihydrofolate (H2F) is reduced to Tetrahydrofolate (H4F) by DHFR-TS. PTR1 provides a bypass mechanism (dashed red arrow). H4F is crucial for thymidylate (dTMP) synthesis.

Mechanism of Action of Anti-folates

Anti-folates, such as methotrexate (MTX), are structural analogs of folic acid that competitively inhibit DHFR.[10] By binding to the active site of DHFR, MTX prevents the reduction of H2F to H4F, thereby depleting the intracellular pool of reduced folates.[10] This disruption halts the synthesis of dTMP, a necessary precursor for DNA synthesis, ultimately leading to parasite death.[10]

However, the efficacy of classical DHFR inhibitors like MTX against Leishmania is significantly compromised by PTR1.[7][9] PTR1 is substantially less sensitive to MTX (often over 1000-fold) than DHFR-TS.[7] This allows PTR1 to continue producing H4F even when DHFR-TS is inhibited, effectively acting as a metabolic bypass and rendering the parasite resistant.[1][9]

Mechanisms of Anti-folate Resistance in Leishmania

Leishmania can develop resistance to anti-folate drugs through several distinct molecular mechanisms, often in combination.[9]

Target Gene Amplification

The most common mechanism of MTX resistance involves the amplification of genes encoding the drug targets.[3][9][10]

- DHFR-TS Amplification: Overexpression of the bifunctional DHFR-TS enzyme increases the intracellular concentration of the target, requiring higher drug concentrations for effective inhibition.[3][6]
- PTR1 Amplification: Increased expression of PTR1 enhances the metabolic bypass, further diminishing the parasite's reliance on the MTX-sensitive DHFR-TS.[3][9]



Altered Drug Transport

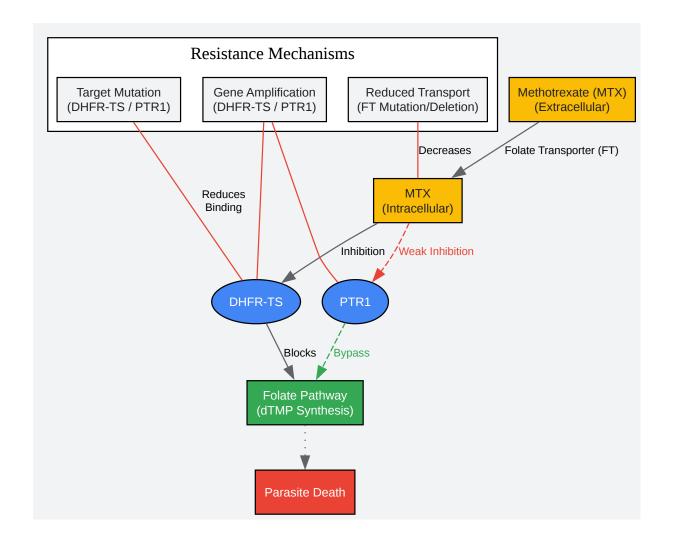
Reduced intracellular accumulation of anti-folates is another key resistance strategy.[9][11]

Folate Transporter (FT) Gene Deletion/Mutation:Leishmania possesses a family of folate transporters (e.g., FT1, FT5).[3][12][13] Deletion of or mutations in these transporter genes can impair the uptake of MTX, leading to high levels of resistance.[3][12] Studies have shown that MTX-resistant lines often have deletions in the genes encoding these transporters.[12]

Target Gene Mutation

Point mutations within the coding sequences of DHFR-TS or PTR1 can alter the drug-binding site, reducing the affinity of the inhibitor for its target.[3][9] This mechanism has been observed in pyrimethamine-resistant Plasmodium falciparum and is also a documented mechanism in MTX-resistant Leishmania.[3][6]





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Figure 2: Anti-folate Action and Resistance. MTX inhibits DHFR-TS, leading to parasite death. Resistance arises from reduced drug transport, target gene amplification, or target mutation. PTR1 provides a bypass route.

Quantitative Data on Enzyme Inhibition and Drug Susceptibility

The following tables summarize key quantitative data from studies on Leishmania DHFR-TS and PTR1, as well as cellular susceptibility to anti-folates.

Table 1: Inhibitor Constants (Ki) for Leishmania DHFR-TS



Species	Inhibitor	Ki (μM)	Reference
L. braziliensis	Methotrexate	22.0	[14]
L. braziliensis	Trimethoprim	33.0	[14]
L. braziliensis	Pyrimethamine	68.0	[14]

| L. chagasi | 2,4-diaminopyrimidine derivative | 0.28 - 3.00 |[15] |

Table 2: Inhibitor Constants (Ki) for Leishmania PTR1

Species	Inhibitor	Ki (μM)	Reference
L. chagasi	2,4- diaminopyrimidine derivative	1.50 - 2.30	[15]

| L. chagasi | 2,4-diaminoquinazoline derivative (Cpd 5) | 0.47 |[15] |

Table 3: Enzyme Kinetic Parameters for L. braziliensis DHFR-TS

Substrate Km (μM) Vmax (μM/min) Reference	
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| Dihydrofolic acid (H2F) | 55.35 \pm 4.02 | 0.02 \pm 5.34 x 10⁻⁴ |[14] |

Table 4: Cellular Susceptibility (EC50) to Methotrexate (MTX)



Species & Strain	Stage	EC50 (μM)	Comments	Reference
L. infantum (LiWT)	Promastigote	1.03	Wild-type, sensitive	[10]
L. infantum (LiWT)	Amastigote	0.34	Wild-type, sensitive	[10]
L. infantum (LiFS-A/B)	Promastigote	> 500	Clinical isolates, resistant	[10]

| L. infantum (LiFS-A/B) | Amastigote | > 200 | Clinical isolates, resistant |[10] |

Key Experimental Protocols In Vitro Cultivation of Leishmania Promastigotes and Amastigotes

Objective: To maintain and propagate Leishmania parasites for drug sensitivity assays and molecular studies.

A. Promastigote Culture:

- Media Preparation: Use a standard liquid medium such as M199 or Schneider's Drosophila medium.[16][17]
- Supplementation: Supplement the medium with 10-20% heat-inactivated Fetal Bovine Serum (FBS), 5 μg/mL hemin, and antibiotics (e.g., penicillin/streptomycin) to prevent bacterial contamination.[17] For folate studies, biopterin (5 μM) may also be added.[17]
- Incubation: Culture parasites in sterile flasks at 25-26°C.[17] The pH should be maintained between 7.0 and 7.4.[16]
- Sub-culturing: Monitor parasite growth by microscopy or spectrophotometry (OD600). Sub-culture parasites every 3-4 days by diluting them into fresh medium to maintain them in the logarithmic growth phase.



B. Intracellular Amastigote Culture:

- Host Cell Preparation: Isolate primary macrophages (e.g., mouse peritoneal macrophages) or use a macrophage-like cell line (e.g., J774, THP-1).[18] Seed the cells in a multi-well plate and allow them to adhere.
- Infection: Infect the macrophage monolayer with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.[19]
- Incubation: Incubate the infected cultures at 37°C in a 5% CO2 atmosphere.[19]
- Removal of Extracellular Parasites: After 12-24 hours, wash the wells with pre-warmed medium to remove non-internalized promastigotes.[19]
- Maintenance: Replace the medium as needed and monitor the infection. Amastigotes will
 proliferate within the parasitophorous vacuoles of the macrophages.

Anti-leishmanial Drug Sensitivity Assay (IC50/EC50 Determination)

Objective: To determine the concentration of a compound that inhibits parasite growth by 50%.

- Parasite Seeding: Seed log-phase promastigotes or macrophage-infected amastigotes in a 96-well plate at a predetermined density.
- Drug Dilution: Prepare a serial dilution of the test compound (e.g., methotrexate) in the appropriate culture medium.
- Drug Exposure: Add the drug dilutions to the wells containing the parasites. Include drug-free (negative control) and reference drug (positive control) wells.
- Incubation: Incubate the plates for 72 hours under the appropriate conditions (26°C for promastigotes, 37°C/5% CO2 for amastigotes).[17]
- Viability Assessment:

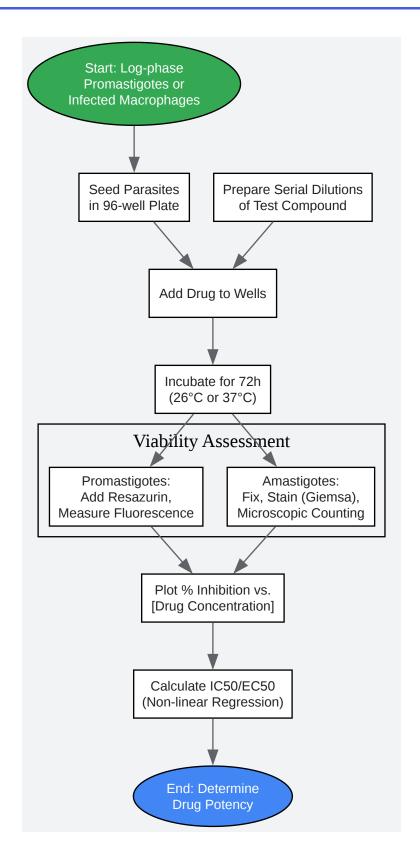
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- Promastigotes: Assess viability by adding a metabolic indicator dye (e.g., Resazurin) and measuring fluorescence, or by direct counting using a hemocytometer.
- Amastigotes: Fix and stain the cells (e.g., with Giemsa). Determine the infection index by counting the percentage of infected macrophages and the average number of amastigotes per infected cell under a microscope.[20]
- Data Analysis: Plot the percentage of inhibition against the log of the drug concentration.
 Calculate the IC50 or EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).





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Figure 3: Workflow for Drug Sensitivity Assay. This diagram outlines the key steps for determining the IC50/EC50 of an anti-leishmanial compound.

Enzyme Kinetic Analysis

Objective: To determine the kinetic parameters (Km, Vmax) and inhibition constants (Ki) for DHFR-TS or PTR1.

- Enzyme Expression and Purification: Clone the gene for Leishmania DHFR-TS or PTR1 into an expression vector (e.g., pET vector) and express the recombinant protein in E. coli.[14] Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA).
- Spectrophotometric Assay: The activity of DHFR and PTR1 can be measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.
- Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing buffer, NADPH, the substrate (e.g., dihydrofolate), and the purified enzyme.
- Determining Km and Vmax: Measure the initial reaction velocity at various substrate concentrations. Plot the velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
- Determining Ki: To determine the inhibition constant for a competitive inhibitor, measure the
 reaction velocity at different substrate concentrations in the presence of several fixed
 concentrations of the inhibitor. Analyze the data using a Lineweaver-Burk plot or non-linear
 regression to determine Ki.[14]

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Anti-Folate Mechanism in Leishmania Parasites]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394559#anti-folate-mechanism-in-leishmania-parasites]

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